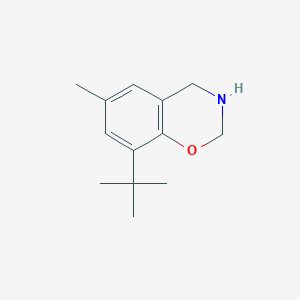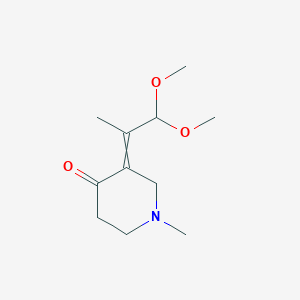![molecular formula C14H10FN3O2 B14182279 2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole CAS No. 833474-48-9](/img/structure/B14182279.png)
2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorophenyl group and a nitro group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole typically involves the following steps:
Fluorophenylmethylation: The fluorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzimidazole is treated with a fluorophenylmethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-[(3-fluorophenyl)methyl]-6-amino-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives.
Applications De Recherche Scientifique
2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, increasing its potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-chlorophenyl)methyl]-6-nitro-1H-benzimidazole
- 2-[(3-bromophenyl)methyl]-6-nitro-1H-benzimidazole
- 2-[(3-methylphenyl)methyl]-6-nitro-1H-benzimidazole
Uniqueness
2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its ability to participate in specific chemical reactions. The fluorine atom also increases the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Propriétés
Numéro CAS |
833474-48-9 |
|---|---|
Formule moléculaire |
C14H10FN3O2 |
Poids moléculaire |
271.25 g/mol |
Nom IUPAC |
2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C14H10FN3O2/c15-10-3-1-2-9(6-10)7-14-16-12-5-4-11(18(19)20)8-13(12)17-14/h1-6,8H,7H2,(H,16,17) |
Clé InChI |
ACCYZSABSAXOQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B14182204.png)
![4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B14182214.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)
![2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14182224.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)


![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)
![2-{4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14182244.png)


![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
